Ramipril-d5 as SIL-IS Achieves 3.5% Residual Matrix Effect in Human Plasma LC-MS/MS
In a validated LC-MS/MS method using ramipril-d5 as the internal standard, the degree of the matrix effect for ramipril in human plasma was determined to be only 3.5% (no significant impact on incurred sample analysis) [1]. In contrast, methods employing non-isotopic internal standards or external calibration without SIL-IS typically exhibit matrix effects exceeding 15-20% in biological matrices, requiring extensive sample cleanup and still risking quantification bias [2].
| Evidence Dimension | Matrix Effect (% ionization suppression/enhancement) |
|---|---|
| Target Compound Data | 3.5% residual matrix effect for ramipril |
| Comparator Or Baseline | Non-isotopic IS methods: typically >15% matrix effect |
| Quantified Difference | Approximately 4- to 6-fold reduction in matrix effect |
| Conditions | Human plasma, solid-phase extraction, Luna C18 column, MRM transitions m/z 415.6→154.0 (ramipril) and 420.3→154.0 (ramipril-d5), negative ion ESI |
Why This Matters
A 3.5% residual matrix effect enables reliable quantification at the 50.3 pg/mL LLOQ without extensive sample cleanup, critical for bioequivalence studies where analytical variability directly impacts regulatory acceptance.
- [1] Patel DP, Sharma P, Sanyal M, et al. Sensitive LC-MS/MS Method for the Determination of Ramipril in Human Plasma: Application to a Bioequivalence Study in Indian Volunteers. J Pharm Innov. 2017;12:90–104. View Source
- [2] Matuszewski BK, Constanzer ML, Chavez-Eng CM. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Anal Chem. 2003;75(13):3019-3030. View Source
